5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole
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Overview
Description
5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an azetidine ring, a benzyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the azetidine and benzyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the starting material can be a benzyl-substituted hydrazide, which undergoes cyclization with a nitrile oxide to form the oxadiazole ring. The azetidine ring can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry
In chemistry, 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes .
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. These compounds can selectively target specific pathways, offering potential for the treatment of various diseases.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as improved stability and reactivity. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: Similar in structure but with a methyl group instead of a benzyl group.
2-(Azetidin-3-yl)-1H-imidazole hydrochloride: Contains an imidazole ring instead of an oxadiazole ring.
3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride: Features a piperidine and pyridine ring.
Uniqueness
5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole is unique due to its combination of an azetidine ring, a benzyl group, and an oxadiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H13N3O |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13N3O/c1-2-4-9(5-3-1)6-11-14-12(16-15-11)10-7-13-8-10/h1-5,10,13H,6-8H2 |
InChI Key |
BZZLDQJGVRTDGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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